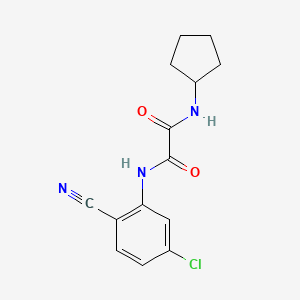

5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methoxy-2-methyl-2,3-dihydro-1H-indole is a chemical compound with a molecular weight of 163.22 . It is a liquid at room temperature . This compound is an indole derivative and has been shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO) .

Physical And Chemical Properties Analysis

5-Methoxy-2-methyl-2,3-dihydro-1H-indole is a liquid at room temperature . It has a molecular weight of 163.22 and a melting point of 50-51 degrees Celsius .Scientific Research Applications

Anticancer Agent Development

5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride: has been explored for its potential in the development of anticancer agents . The indole moiety is a common structure found in many natural and synthetic compounds with significant biological activities, including anticancer properties. Researchers are investigating this compound’s efficacy in inhibiting cancer cell growth and its mechanism of action.

Neuroprotective Therapies

Due to its structural similarity to tryptophan and serotonin, this compound is being studied for its neuroprotective effects . It may have applications in treating neurodegenerative diseases by protecting neuronal cells from damage or death.

Anti-Inflammatory and Analgesic Applications

The indole structure is known to possess anti-inflammatory and analgesic properties. As such, EN300-7436544 is being researched for its use in treating inflammatory conditions and as a pain reliever .

Antimicrobial and Antiviral Research

Indole derivatives, including EN300-7436544 , have shown promise in antimicrobial and antiviral research . They are being tested against a variety of pathogens to determine their effectiveness in combating infections.

Enzyme Inhibition

This compound is being studied for its ability to inhibit certain enzymes that are involved in disease processes . By blocking these enzymes, it could potentially be used to treat various conditions, including metabolic disorders.

Molecular Imaging

Researchers are exploring the use of EN300-7436544 in molecular imaging . Its properties may allow it to be used as a fluorescent probe or contrast agent, helping to visualize biological processes in real-time.

Safety and Hazards

properties

IUPAC Name |

5-methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-6-10(11(13)14)8-5-7(15-2)3-4-9(8)12-6;/h3-6,10,12H,1-2H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMJPQSSIVQEBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(N1)C=CC(=C2)OC)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2978868.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978871.png)

![6-Benzyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2978873.png)

![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B2978874.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2978881.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B2978883.png)

![Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate](/img/structure/B2978884.png)